

Certificate of analysis for Prazepam-D5 reference material

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Compound of Interest

Compound Name: Prazepam-D5

Cat. No.: B580034

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Technical Guide: Prazepam-D5 Certified Reference Material

This technical guide provides an in-depth overview of **Prazepam-D5**, a deuterated internal standard essential for the accurate quantification of prazepam in various analytical applications. It is intended for researchers, scientists, and professionals in drug development and clinical or forensic toxicology.

Introduction to Prazepam-D5

Prazepam-D5 is a stable, isotopically labeled analog of prazepam, a benzodiazepine derivative.^[1] In **Prazepam-D5**, five hydrogen atoms on the phenyl ring have been replaced with deuterium.^[1] This isotopic substitution results in a molecule that is chemically identical to prazepam but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry, making **Prazepam-D5** an ideal internal standard for quantitative analysis.^[1] As a certified reference material (CRM), its identity, purity, and concentration are rigorously validated.^{[1][2]} It is commonly used in methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for applications in clinical toxicology, forensic analysis, and urine drug testing.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **Prazepam-D5** is presented in the table below.

Property	Value
Chemical Formula	C ₁₉ H ₁₂ D ₅ ClN ₂ O
Molecular Weight	329.83 g/mol [1] [4] [5]
CAS Number	152477-89-9 [1] [3] [4]
Appearance	Typically supplied as a solution, e.g., 100 µg/mL in methanol [1] [3]
Storage Temperature	-20°C [4]

Quality Specifications

Prazepam-D5 as a certified reference material meets stringent quality specifications. The following table summarizes the typical analytical parameters found on a Certificate of Analysis (CoA).

Parameter	Specification	Method
Identity Confirmation	Conforms to structure	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) [1]
Chemical Purity	≥98%	High-Performance Liquid Chromatography with UV detection (HPLC-UV) [1]
Isotopic Enrichment	≥98%	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
Concentration	e.g., 100 µg/mL	Gravimetric preparation with analytical balance verification

Experimental Protocols

The use of **Prazepam-D5** as an internal standard is crucial for achieving accurate and precise quantification of prazepam in biological matrices. Below are detailed methodologies for common analytical techniques.

A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is typically employed to isolate prazepam and **Prazepam-D5** from the biological matrix.

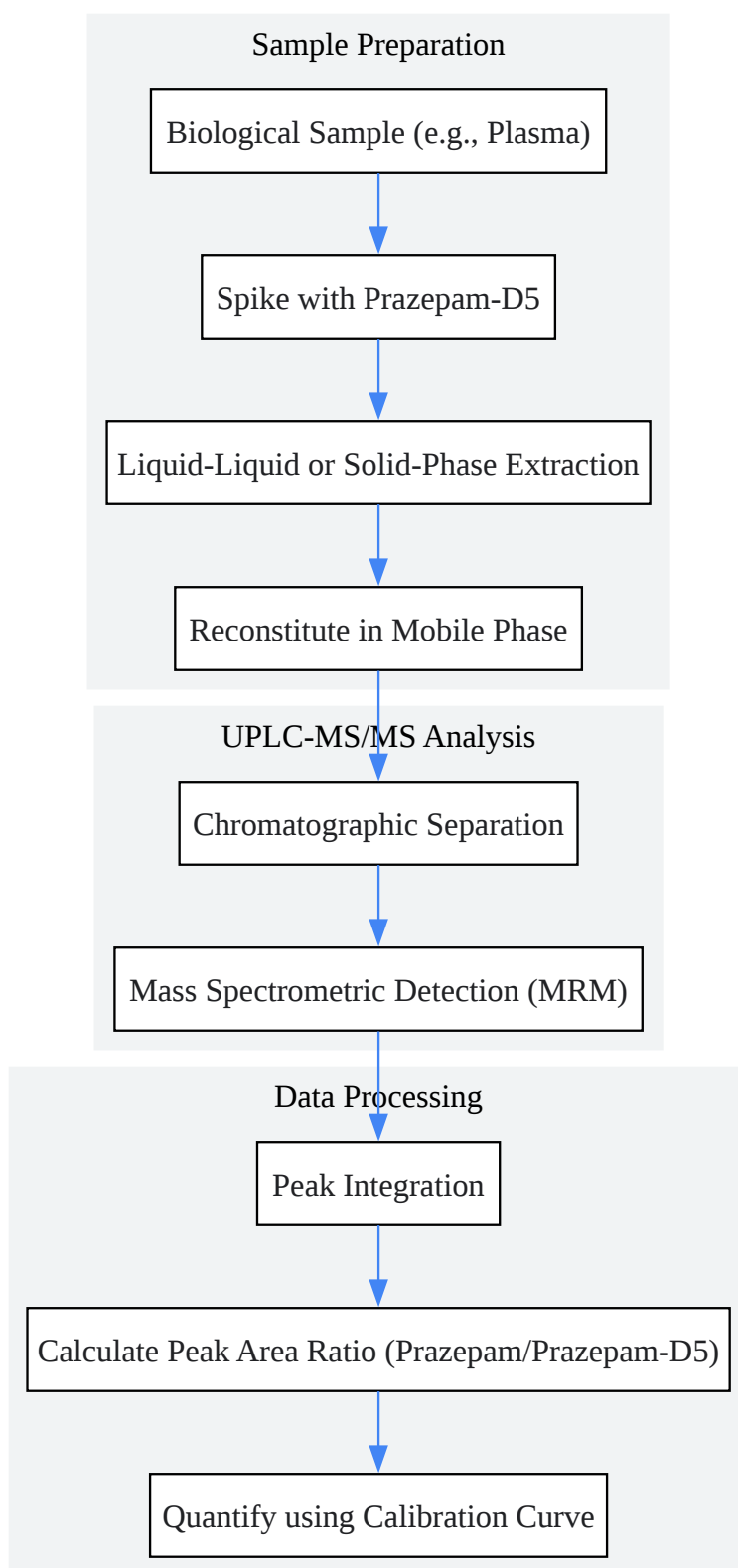
- Spiking: An aliquot of the biological sample (e.g., 1 mL) is spiked with a known amount of **Prazepam-D5** internal standard solution.
- Extraction (LLE Example):
 - Add a suitable buffer to adjust the pH of the sample.
 - Add an immiscible organic solvent (e.g., ethyl acetate).
 - Vortex to ensure thorough mixing and partitioning of the analytes into the organic phase.
 - Centrifuge to separate the aqueous and organic layers.
 - Transfer the organic layer to a clean tube.
 - Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitution: The dried extract is reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).

Ultra-performance liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of prazepam.[\[1\]](#)

- Chromatographic Conditions:
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

- Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.6 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.[\[6\]](#)
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both prazepam and **Prazepam-D5** are monitored. The transition for **Prazepam-D5** will be shifted by 5 mass units compared to prazepam.[\[1\]](#)
 - Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.[\[6\]](#)

Experimental Workflow for Prazepam Quantification



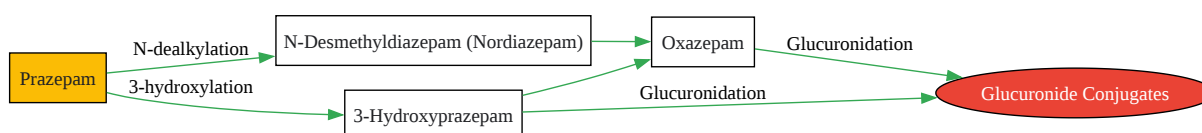
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Caption: Workflow for the quantification of prazepam using **Prazepam-D5** as an internal standard.

Metabolic Pathway of Prazepam

Prazepam is a prodrug, meaning it is metabolized in the body to its active metabolites which are responsible for its therapeutic effects.[7] The primary metabolic pathways are N-dealkylation and 3-hydroxylation.[8] The major active metabolite is N-desmethyldiazepam (also known as nordiazepam).[7][9]

Metabolic Pathway of Prazepam



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